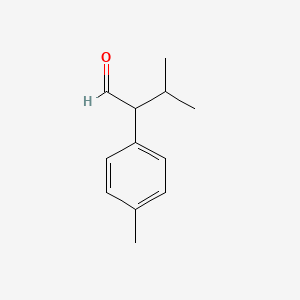

3-Methyl-2-(4-methylphenyl)butanal

説明

3-Methyl-2-(4-methylphenyl)butanal is an aldehyde derivative featuring a butanal backbone substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. The molecular formula is deduced as C₁₂H₁₆O (aldehyde group: CHO, 4-methylphenyl: C₇H₇, and methyl branching).

特性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC名 |

3-methyl-2-(4-methylphenyl)butanal |

InChI |

InChI=1S/C12H16O/c1-9(2)12(8-13)11-6-4-10(3)5-7-11/h4-9,12H,1-3H3 |

InChIキー |

HCYDWLZTHZTLOG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(C=O)C(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Friedel-Crafts Alkylation: Toluene reacts with isobutyraldehyde in the presence of AlCl3 to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(4-methylphenyl)butanal may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

化学反応の分析

4. 科学研究への応用

3-メチル-2-(4-メチルフェニル)ブタナールは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 潜在的な治療効果と医薬品開発における前駆体として調査されています。

産業: 香料、香料、その他の特殊化学品の製造に使用されています。

科学的研究の応用

3-Methyl-2-(4-methylphenyl)butanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

6. 類似の化合物との比較

類似の化合物

2-メチル-3-フェニルプロパナール: 類似の構造ですが、分岐パターンが異なります。

4-メチルベンズアルデヒド: 追加のメチル基とブタナール基がありません。

3-メチルブタナール: フェニル環がありません。

独自性

3-メチル-2-(4-メチルフェニル)ブタナールは、分岐構造とアルデヒド基とフェニル環の両方が存在するという点で、独特です。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 3-Methyl-2-(4-methylphenyl)butanal with key analogs based on functional groups, molecular features, and available

Key Findings from Structural Analysis

- Functional Group Reactivity: The aldehyde group in 3-Methyl-2-(4-methylphenyl)butanal is expected to exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents) compared to the ketone analog 3-(4-Methylphenyl)butan-2-one . Carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid) are less volatile and more water-soluble due to hydrogen bonding capabilities .

- Methyl branching in the aldehyde/ketone chain may increase steric hindrance, affecting reaction kinetics and crystal packing (e.g., weaker C–H···π interactions noted in benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。